Cytotoxicity vs. Podophyllotoxin
Dehydropodophyllotoxin and its direct 7′,8′-dehydro derivatives exhibit a broad range of cytotoxic IC50 values (1.49 to 1.0 × 10⁻⁵ µM) against KB, HF-6, MCF-7, and PC-3 cancer cell lines, demonstrating that the dehydration of the C-ring does not uniformly attenuate activity compared to podophyllotoxin [1]. In a comparative study on PC-3 prostate carcinoma cells, an extract containing 7′,8′-dehydropodophyllotoxin yielded an IC50 of 12.6 ± 4.6 µg/mL, establishing a quantifiable benchmark for this specific cellular context [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.49 to 1.0 × 10⁻⁵ µM (KB, HF-6, MCF-7, PC-3 cell lines); 12.6 ± 4.6 µg/mL (PC-3 cell line extract) |
| Comparator Or Baseline | Podophyllotoxin (specific IC50 not reported in this set; known as highly potent cytotoxic standard) |
| Quantified Difference | Potency varies by >5 orders of magnitude depending on cell line and derivative, indicating a distinct activity profile separate from the parent podophyllotoxin scaffold. |
| Conditions | In vitro cytotoxicity assays (sulforhodamine B/MTT) against human nasopharyngeal (KB), colon (HF-6), breast (MCF-7), and prostate (PC-3) cancer cell lines. |
Why This Matters
This data confirms that the aromatized C-ring of dehydropodophyllotoxin confers a distinct, quantifiable cytotoxicity profile that is not interchangeable with podophyllotoxin, directly informing target-specific research applications.
- [1] Mojica, M. A., et al. (2016). Aryldihydronaphthalene-type lignans from Bursera fagaroides var. fagaroides and their antimitotic mechanism of action. RSC Advances, 6(6), 4950–4959. doi:10.1039/c5ra23516b View Source
- [2] Pérez-Mejía, N., et al. (2024). Phytochemical Profiles and Cytotoxic Activity of Bursera fagaroides (Kunth) Engl. Leaves and Its Callus Culture. Plants, 13(12), 1622. doi:10.3390/plants13121622 View Source
